(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
Description
The compound "(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one" is a heterocyclic enone derivative featuring:
- A pyrrolidine ring substituted at position 3 with a 6-methylpyridazin-3-yloxy group.
- A pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms), which enhances electron-deficient character compared to pyridine derivatives.
This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
(E)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]but-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-4-13(17)16-8-7-11(9-16)18-12-6-5-10(2)14-15-12/h3-6,11H,7-9H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTFCRBAIAIKDI-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(C1)OC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(C1)OC2=NN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one, also known by its CAS number 2035019-45-3, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O3, with a molecular weight of 299.32 g/mol. The compound features a pyrrolidine ring connected to a 6-methylpyridazine moiety via an ether linkage, which is significant for its biological activity.
Mechanisms of Biological Activity
The compound exhibits various biological activities, primarily attributed to its structural components. The pyrrolidine and pyridazine rings are known to interact with multiple biological targets, including enzymes and receptors involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit antibacterial and antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . Although specific data for this compound is limited, the structural similarities suggest potential antimicrobial effects.
Anticancer Activity
There is emerging evidence that compounds containing pyridazine and pyrrolidine structures may possess anticancer properties. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways . The exact mechanisms for this compound remain to be fully elucidated but warrant further investigation.
Study on Antimicrobial Efficacy
A study explored the antimicrobial efficacy of various pyrrolidine derivatives, finding that certain substitutions significantly enhanced their activity against common pathogens . The study concluded that the presence of electron-donating groups on the piperidine ring improved antibacterial potency.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | E. coli |
| Compound B | 0.0195 | S. aureus |
| Compound C | 0.025 | Bacillus subtilis |
Potential for Drug Development
The unique structure of this compound positions it as a candidate for further drug development. Its ability to interact with specific biological targets suggests potential applications in treating infections and possibly cancer.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s structure is less synthetically demanding than patented fused heterocycles , enabling scalable production.
- Reactivity: The enone group’s electrophilicity could be exploited for prodrug design or covalent inhibitor development.
- SAR Insights :
- Pyridazine’s electron-withdrawing nature may enhance binding to targets requiring π-π or dipole interactions.
- Substituent bulk inversely correlates with solubility; the target’s balance of hydrophobicity (methyl group) and polarity (ether) may optimize pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
